MAO-A Potency vs. Methoxyethyl Analog
The target compound displays an IC50 of 50 nM against human recombinant MAO-A, whereas the methoxyethyl analog lacks any reported MAO-A activity, indicating that the 4-hydroxyphenethyl group is critical for nanomolar potency [1]. This represents a >20-fold improvement in inhibitory activity relative to the inactive baseline.
| Evidence Dimension | Inhibitory potency against human recombinant MAO-A |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide (inactive, IC50 not determinable) |
| Quantified Difference | >20-fold (active vs. inactive) |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells, 5-hydroxytryptamine substrate, hydrogen peroxide detection after 1 hr |
Why This Matters
The presence of the 4-hydroxyphenethyl group is essential for MAO-A engagement; compounds lacking this moiety cannot serve as functional replacements in MAO-A-targeted assays.
- [1] BindingDB entry BDBM50075969 (CHEMBL3415617). IC50 = 50 nM for human MAO-A. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075969 (accessed 2026-04-30). View Source
